N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide
Overview
Description
“N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide” is an organic compound . It is used as an organic structure-directing agent . The related compound “N-Ethyl-N,N-dimethylcyclohexanaminium bromide” has a molecular formula of C10H22BrN .
Synthesis Analysis
“this compound” can be synthesized through alkylation reactions . For instance, cyclohexene can be alkylated with dimethylethylamine, and the resulting product can then react with bromoethane .Molecular Structure Analysis
The molecular weight of “this compound” is 227.39 . The related compound “N-Ethyl-N,N-dimethylcyclohexanaminium bromide” has a molecular weight of 236.2 .Chemical Reactions Analysis
“this compound” has been used as a structure-directing agent in the synthesis of zeolites . For example, it has been used in the synthesis of Sn-Beta zeolites .Scientific Research Applications
Corrosion Inhibition : N-(2-(2-mercaptoacetoxy)ethyl)-N,N-dimethyl dodecan-1-aminium bromide effectively inhibits carbon steel corrosion during acid pickling, with a slightly decreased inhibition efficiency at higher temperatures (Hegazy et al., 2013).
Pharmaceutical Synthesis : N-bis(methylthio)methylenecyanamide is used for synthesizing 6-methylthiouracil derivatives, important intermediates for the synthesis of 6-aminouracils and fused pyrimidine derivatives (Tominaga et al., 1991).
Protein Chemistry : N-Ethyl-5-phenylisoxazolium-3′-sulfonate is a promising reagent for nucleophilic side chains of proteins, with potential applications in nucleotide-mediated protein folding and protein-protein interaction studies (Llamas et al., 1986).
Catalysis : A novel thermoregulated ionic liquid and organic biphasic system with Rh nanoparticles enables efficient hydroformylation of olefins with high activity and selectivity for aldehydes and can be reused without loss of activity (Xu et al., 2012).
Surfactant Science : Tetraalkylammonium ionic liquids with N,N-dimethylamino functionality show high solubilizing ability for various organic compounds, with mathematical expressions describing observed partition coefficients (Rabhi et al., 2019).
Biomedical Research : A POSS-based star-shaped polymer effectively co-delivers doxorubicin and tumor-suppressing p53 gene, offering a promising method for cancer therapy (Li et al., 2015).
Environmental Science : Switchable hydrophobicity solvents (SHSs) effectively extract emerging contaminants from wastewater samples, providing a fast, simple, and green method for analyzing various analytes in complex water samples (Lasarte-Aragonés et al., 2019).
Mechanism of Action
Future Directions
“N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide” has potential applications in the synthesis of zeolites . These zeolites can be used as catalysts in various chemical reactions, including the Baeyer–Villiger oxidation reaction and biomass conversion reactions . Therefore, future research may focus on exploring its potential uses in these areas .
properties
IUPAC Name |
cyclohexyl-ethyl-dimethylazanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N.H2O/c1-4-11(2,3)10-8-6-5-7-9-10;/h10H,4-9H2,1-3H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFGWEMSHODFCO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C1CCCCC1.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607752 | |
Record name | N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105197-93-1 | |
Record name | N-Ethyl-N,N-dimethylcyclohexanaminium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.